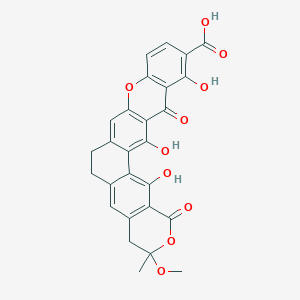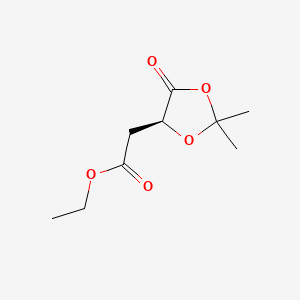![molecular formula C13H11F4NO3 B15293990 alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly Floxacin-type antibiotics .
Métodos De Preparación
The synthesis of Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester involves several steps. One common method includes the reaction of a suitable fluorinated benzene derivative with a dimethylamino methylene reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of Floxacin-type antibiotics, which are used to treat various bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparación Con Compuestos Similares
Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester can be compared with other similar compounds such as:
Alpha-[(Dimethylamino)methylene]-2,4-difluoro-3-methoxy-beta-oxobenzenepropanoic Acid Ethyl Ester: This compound has similar structural features but differs in the substitution pattern on the benzene ring and the ester group.
Alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Ethyl Ester: This compound is an ethyl ester variant and is used in similar applications but may have different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its efficacy as an intermediate in the synthesis of potent antibiotics .
Propiedades
Fórmula molecular |
C13H11F4NO3 |
|---|---|
Peso molecular |
305.22 g/mol |
Nombre IUPAC |
methyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C13H11F4NO3/c1-18(2)5-7(13(20)21-3)12(19)6-4-8(14)10(16)11(17)9(6)15/h4-5H,1-3H3/b7-5- |
Clave InChI |
HMKFXJJNHZQIJP-ALCCZGGFSA-N |
SMILES isomérico |
CN(C)/C=C(/C(=O)C1=CC(=C(C(=C1F)F)F)F)\C(=O)OC |
SMILES canónico |
CN(C)C=C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
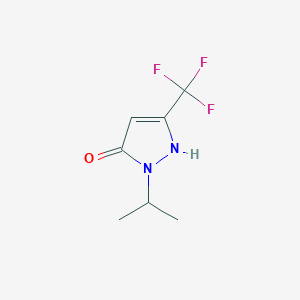

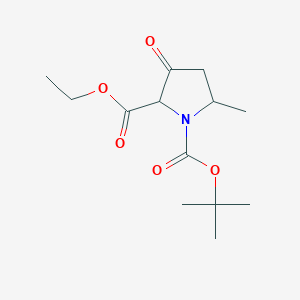
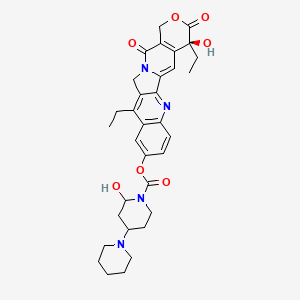
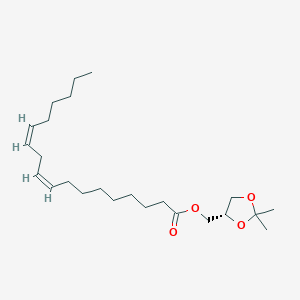
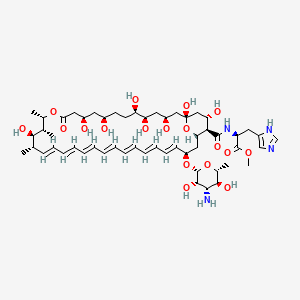
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
